![molecular formula C12H13NO B14348696 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one CAS No. 96850-75-8](/img/structure/B14348696.png)
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methylidene group and a 4-methylphenylmethyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the corresponding amide This amide is then subjected to cyclization under basic conditions to yield the azetidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the methylidene or phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(3-methylphenyl)azetidin-2-one
- 1-(4-Methylphenyl)-3-methylideneazetidin-2-one
Uniqueness
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is unique due to its specific structural features, such as the presence of both a methylidene group and a 4-methylphenylmethyl group
Properties
CAS No. |
96850-75-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)8-13-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
VXFGJGNKJNRKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(=C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


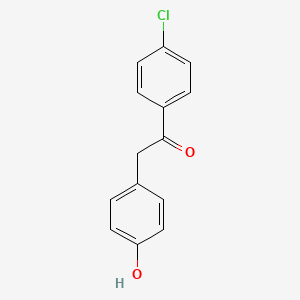
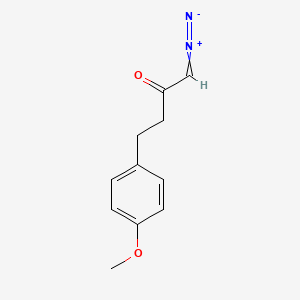

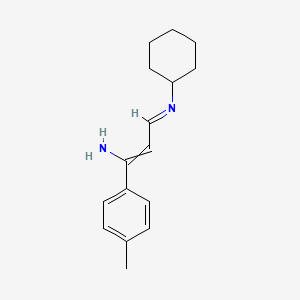
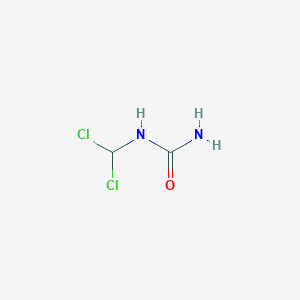
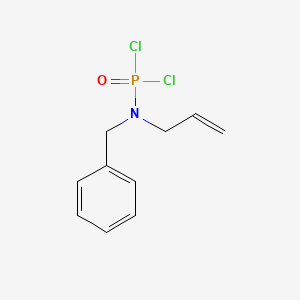
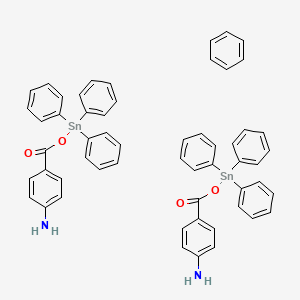
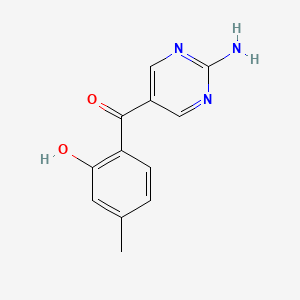
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
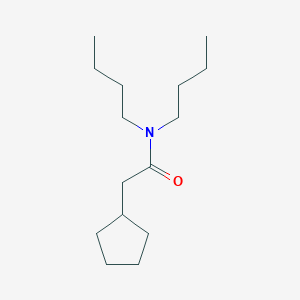

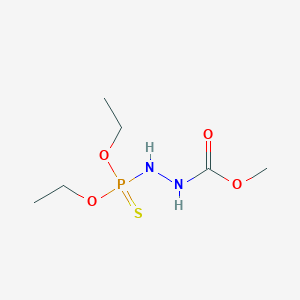

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
